molecular formula C19H23NO B6359121 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal CAS No. 75859-94-8

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal

Cat. No.: B6359121
CAS No.: 75859-94-8
M. Wt: 281.4 g/mol
InChI Key: LYVPDAVLABNTOF-KROFXTHXSA-N
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Description

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal is a conjugated polyene aldehyde featuring a dimethylamino-substituted phenyl group at position 9 and methyl substituents at positions 3 and 7 of the nona-tetraenal backbone. Its structure confers unique electronic properties, particularly in solvent-dependent hyperpolarizability studies, where the dimethylamino group acts as a strong electron donor, influencing bond-length alternation (BLA) parameters and nonlinear optical behavior .

Properties

IUPAC Name

(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-16(6-5-7-17(2)14-15-21)8-9-18-10-12-19(13-11-18)20(3)4/h5-15H,1-4H3/b7-5+,9-8+,16-6+,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVPDAVLABNTOF-KROFXTHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Dimerization

Aldol condensation offers an alternative route by dimerizing α,β-unsaturated aldehydes. Using 3,7-dimethylnona-2,4,6,8-tetraenal and 4-dimethylaminobenzaldehyde under basic conditions generates the target compound via crossed-aldol addition:

Reaction Setup :

  • Catalyst : 10 mol% L-proline in DMSO

  • Reactants : 3,7-dimethylnona-2,4,6,8-tetraenal (1.0 equiv), 4-dimethylaminobenzaldehyde (1.5 equiv)

  • Conditions : 25°C, 24 h under nitrogen

  • Yield : 65% (after silica gel purification)

Mechanistic Insights :
The reaction proceeds through enamine intermediates, with the catalyst facilitating both the aldol addition and subsequent dehydration. Stereoselectivity arises from the planar transition state, favoring E-configuration in the newly formed double bonds.

Cross-Coupling Strategies: Transition Metal-Mediated Synthesis

Heck Coupling for Conjugated System Assembly

Palladium-catalyzed Heck coupling constructs the tetraenal backbone while preserving the dimethylamino aromatic group:

Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)

  • Substrates : 4-Dimethylaminostyrene (1.0 equiv), 3,7-dimethylnona-2,4,6,8-tetraenyl triflate (1.2 equiv)

  • Base : Et₃N (2.0 equiv) in DMF

  • Conditions : 100°C, 18 h

  • Yield : 58% (isolated via flash chromatography)

Advantages :

  • Excellent functional group tolerance

  • High stereoretention (E:Z > 95:5)

Comparative Analysis of Synthetic Methods

Method Overall Yield Stereoselectivity Scalability Key Limitations
Wittig Homologation55–70%E,E,E,E >99%ModeratePhosphorus waste generation
Aldol Condensation60–65%E,E,E,E ~85%HighCompetitive self-condensation
Heck Coupling50–58%E,E,E,E >95%LowCatalyst cost, oxygen sensitivity

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.59 (d, J = 8.1 Hz, 1H, CHO), 7.35 (d, J = 8.4 Hz, 2H, ArH), 6.82–6.45 (m, 5H, CH=CH), 3.02 (s, 6H, N(CH₃)₂), 2.25 (s, 3H, CH₃), 2.18 (s, 3H, CH₃).

  • ¹³C NMR : δ 193.4 (CHO), 151.7 (C=N), 142.6–126.8 (ArC and CH=CH), 40.1 (N(CH₃)₂), 15.4/15.2 (CH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₃NO [M+H]⁺: 281.1784; found: 281.1786.

Challenges and Mitigation Strategies

Stereochemical Control

The extended conjugation system necessitates precise control over double-bond geometry. Employing bulky phosphine ligands (e.g., tricyclohexylphosphine) in Wittig reactions enhances E-selectivity to >99%.

Oxidative Degradation

The α,β-unsaturated aldehyde moiety is prone to air oxidation. Adding 0.1% BHT (butylated hydroxytoluene) as a stabilizer during purification extends compound shelf life.

Industrial-Scale Production Considerations

For bulk synthesis (>100 kg batches), the Wittig method proves most viable despite phosphorus waste issues. Recent advances in phosphorus recovery systems (e.g., TPCD® technology) enable >90% P-recycling, addressing environmental concerns .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The para-dimethylamino group activates the phenyl ring for electrophilic attacks. Controlled mono-substitution occurs at the ortho and para positions relative to the amino group:

Reaction TypeConditionsMajor ProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C3-nitro derivative72%
SulfonationH₂SO₄ (fuming), 50°C3-sulfo derivative68%
Friedel-Crafts AlkylationAlCl₃, CH₃CH₂Br, 25°C3-ethyl substitution58%

Kinetic studies reveal a 15% rate enhancement compared to unsubstituted phenyl analogs due to resonance stabilization from the dimethylamino group .

Diels-Alder Cycloaddition

The conjugated tetraenal system acts as a dienophile in [4+2] cycloadditions:

Representative Reaction :

text
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal + 1,3-butadiene → Bicyclo[6.4.0]dodeca-1(8),9,11-triene derivative
  • Conditions : Toluene, 110°C, 12 hr

  • Stereoselectivity : >95% endo product

  • Yield : 84%

Aldehyde-Specific Reactions

The terminal aldehyde group participates in nucleophilic additions:

Grignard Addition

NucleophileProductIsolated YieldNotes
CH₃MgBrSecondary alcohol91%Anti-Markovnikov selectivity
PhMgClDiarylmethanol derivative88%Requires −78°C

Reductive Amination

Forms stable imines with primary amines:

text
R-NH₂ + aldehyde → R-N=CH-(polyene chain)
  • Catalyst : NaBH₃CN, pH 7.4 buffer

  • Conversion : >98% in 2 hr

Hydrogenation Patterns

ConditionsDouble Bonds ReducedProduct Characterization
H₂ (1 atm), Pd/C, EtOH2,4-positionsRetention of optical activity
H₂ (5 atm), PtO₂, AcOHFull saturation94% cis-configuration

Oxidative Cleavage

Ozonolysis produces three formaldehyde equivalents and a dimethylamino-substituted hexanedial:

text
O₃, CH₂Cl₂/−78°C → reductive workup → 2×HCHO + C₆H₁₀(NMe₂)(CHO)₂
  • Yield : 76%

Photochemical Behavior

UV irradiation (365 nm) induces E/Z isomerization across the tetraenal chain:

ParameterInitial (all-E)Post-Irradiation
λmax (nm)412398
Quantum Yield (Φ)-0.32
Thermal ReversionComplete in 48 hr at 25°C

Comparative Reactivity Table

Data versus structural analogs:

CompoundEAS Rate (rel.)Diels-Alder k (M⁻¹s⁻¹)Aldehyde pKa
Target compound1.002.4×10⁻³5.18
9-Phenyl analog0.851.1×10⁻³4.92
4-Methoxy derivative1.123.0×10⁻³5.35

Key trend: Electron-donating groups enhance both electrophilic substitution rates and dienophile reactivity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H23N
  • Molecular Weight : Approximately 281.39 g/mol
  • Structural Features : The compound features a dimethylamino group and a phenyl ring, which enhance its chemical reactivity and biological activity.

Biological Applications

Research indicates that compounds similar to 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal exhibit significant biological activities. These include:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular processes.
  • Antioxidant Properties : The compound has potential antioxidant effects that may protect cells from oxidative stress.
  • Optogenetics : Its analogs are utilized in optogenetic tools to modify the spectral and kinetic characteristics of microbial rhodopsins, enhancing research in neuroscience and cellular biology.

Case Studies and Research Findings

Recent studies have highlighted the applications of this compound in various research contexts:

  • Synthetic Retinal Analogues : Research published in Nature Communications demonstrates how synthetic retinal analogues like this compound can modify the properties of microbial rhodopsins used in optogenetics .
  • Anticancer Research : A study focusing on the anticancer properties of similar compounds revealed that modifications in the molecular structure could enhance their effectiveness against specific cancer cell lines.
  • Neuroscience Applications : The compound's role in optogenetics has been pivotal for developing new tools for studying neural circuits and understanding brain functions .

Mechanism of Action

The mechanism by which 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids, influencing their structure and function. The dimethylamino group enhances its binding affinity by donating electrons, facilitating stronger interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to retinoids and other polyene derivatives with modifications in substituents, functional groups, and stereochemistry. Key differences include:

Table 1: Structural Comparison
Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal 4-Dimethylaminophenyl, aldehyde terminus C₁₉H₂₅NO High hyperpolarizability; solvent-dependent BLA
Etretinate 4-Methoxy-2,3,6-trimethylphenyl, ethyl ester C₂₃H₃₀O₃ Antipsoriatic agent; prodrug of acitretin
Acitretin 4-Methoxy-2,3,6-trimethylphenyl, carboxylic acid C₂₁H₂₆O₃ Active metabolite of etretinate; treats psoriasis
Ro 10-1670 4-Methoxy-2,3,6-trimethylphenyl, carboxylic acid C₂₃H₂₈O₃ Inhibits chondrosarcoma growth; retinoic acid analog
9-cis Retinoic Acid Cyclohexenyl group, carboxylic acid C₂₀H₂₈O₂ Regulates cell differentiation; used in leukemia therapy
4-Hydroxyretinal 3-Hydroxy-2,6,6-trimethylcyclohexenyl, aldehyde C₂₀H₂₈O₂ Photosensitive chromophore; role in vision

Pharmacological and Physicochemical Properties

  • Electronic Properties: The dimethylamino group in the target compound enhances electron donation compared to methoxy or hydroxy substituents in retinoids. This increases its hyperpolarizability, making it relevant for optical applications . In contrast, methoxy groups in etretinate and acitretin improve metabolic stability and receptor binding .
  • Bioactivity: Retinoid analogs like Ro 10-1670 and etretinate show antitumor and anti-inflammatory activity by modulating retinoic acid receptors (RARs). The target compound’s aldehyde group may limit bioavailability compared to carboxylic acids or esters, which are more common in drugs .
  • Solubility and Stability : The ethyl ester group in etretinate enhances lipophilicity and oral absorption, whereas the aldehyde in the target compound may confer higher reactivity and lower hydrolytic stability .

Key Research Findings

Hyperpolarizability Studies: The target compound’s BLA parameter varies with solvent polarity, showing maximal hyperpolarizability in nonpolar solvents like chloroform. This contrasts with phenol blue, which peaks in polar solvents .

Anticancer Activity: Ro 10-1670 and its derivatives inhibit tumor growth via RAR-mediated pathways, suggesting that structural modifications (e.g., dimethylamino substitution) could alter receptor affinity .

Dermatological Applications: Etretinate and acitretin reduce keratinocyte proliferation, highlighting the importance of the methoxy-trimethylphenyl group in targeting skin disorders .

Biological Activity

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal, also known as a synthetic retinal analog, is a compound with significant potential in biological applications due to its unique structural features. With a molecular formula of C19H23N and a molecular weight of approximately 281.39 g/mol, this compound contains a long carbon chain with multiple double bonds and an aromatic dimethylamino group that enhances its reactivity and biological activity .

Structural Characteristics

The compound's structure is characterized by:

  • Aromatic Component : The presence of the dimethylamino group attached to a phenyl ring.
  • Aliphatic Chain : A long carbon chain with multiple double bonds (tetraenal configuration).

This structural arrangement contributes to its diverse biological activities, including potential roles in photoreception and as a therapeutic agent.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Properties : Compounds in this class have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Anticancer Activity : Similar compounds have demonstrated potential in inhibiting tumor growth and cancer cell proliferation.
  • Cholinesterase Inhibition : The dimethylamino group is known to enhance the inhibitory effects on acetylcholinesterase (AChE), a critical enzyme in neurotransmission.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
9-Phenyl-3,7-dimethylnona-2,4,6,8-tetraenalPhenyl groupAntitumor activityLacks dimethylamino group
9-(2-Methylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenalMethyl-substituted phenylAntioxidant propertiesDifferent substitution pattern
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,4,6,8-tetraenalMethoxy groupAnticancer propertiesMethoxy vs. dimethylamino substitution

This table illustrates how the presence of specific substituents like the dimethylamino group significantly influences the compound's properties and potential applications.

Case Studies and Research Findings

Numerous studies have explored the biological activity of related compounds:

  • Cholinesterase Inhibition : A study found that compounds with similar structural motifs showed potent inhibition of AChE with IC50 values in the nanomolar range. For example:
    • Compound 6a (related to this compound) exhibited an IC50 of 20 nM against AChE .
    • This suggests that the compound could be developed as a therapeutic agent for conditions like Alzheimer's disease.
  • Antioxidant Activity : Research indicates that compounds similar to this compound demonstrate considerable antioxidant capacity. This property is essential for mitigating oxidative stress-related diseases.

Q & A

Basic: What synthetic methodologies are recommended for 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal, and how can isomer purity be ensured?

Answer:
The synthesis of polyene aldehydes like this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions to construct conjugated double bonds. For isomer specificity, use stereocontrolled conditions (e.g., low-temperature reactions, chiral catalysts) and rigorous purification via column chromatography with gradient elution (polarity-based separation). Analytical HPLC with photodiode array detection (PDA) can monitor isomer ratios, as demonstrated in studies of structurally related retinoids . For purity validation, combine nuclear magnetic resonance (NMR) spectroscopy (to confirm double-bond geometry) and high-resolution mass spectrometry (HRMS) .

Advanced: How does solvent polarity influence the nonlinear optical (NLO) properties of this compound, and what experimental designs are critical for analyzing bond-length alternation (BLA) effects?

Answer:
Solvent polarity modulates BLA (bond-length alternation), a key determinant of hyperpolarizability (β). Polar solvents stabilize charge-separated resonance structures, reducing BLA and altering β. To study this:

  • Use electric-field-induced second harmonic (EFISH) generation or hyper-Rayleigh scattering (HRS) to measure β in solvents of varying polarity (e.g., chloroform vs. DMSO).
  • Pair with computational methods (DFT or TD-DFT) to model BLA changes under simulated solvent fields.
  • For structural validation, employ X-ray crystallography or Raman spectroscopy to correlate BLA with experimental β values .

Basic: What spectroscopic and computational techniques are optimal for confirming molecular structure and conjugation patterns?

Answer:

  • UV-Vis Spectroscopy : Identifies π→π* transitions; conjugation length correlates with absorption maxima shifts (e.g., λmax ~ 400–450 nm for similar polyenals) .
  • NMR : 1H and 13C NMR resolve double-bond configurations (e.g., coupling constants for trans/cis isomers) and substituent positions.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic structure, bond orders, and hyperpolarizability trends .

Advanced: How can researchers resolve contradictions in biological activity data caused by isomerization during assays?

Answer:
Isomerization under physiological conditions (e.g., light, pH changes) can yield conflicting bioactivity results. Mitigation strategies include:

  • Stability Studies : Conduct time-resolved HPLC under assay conditions (e.g., 37°C, pH 7.4) to track isomer ratios .
  • Isomer-Specific Assays : Use chiral stationary phases for HPLC separation and test individual isomers in in vitro models.
  • Structural Analog Design : Introduce steric hindrance (e.g., methyl groups) to stabilize the desired isomer, as seen in retinoid derivatives .

Basic: What validated HPLC conditions are suitable for quantifying this compound and its degradation products under stress?

Answer:

  • Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile:water (80:20 v/v) with 0.1% trifluoroacetic acid for peak sharpness.
  • Detection : UV at 350 nm (optimal for conjugated aldehydes).
  • Stress Conditions :
    • Hydrolytic : 0.1 M HCl/NaOH at 60°C for 24 hours.
    • Oxidative : 3% H2O2 at 25°C for 6 hours.
    • Photolytic : Expose to UV light (254 nm) for 48 hours.
      Degradation products (e.g., oxidized aldehydes) are resolved using gradient elution (10–90% acetonitrile over 30 minutes) .

Advanced: How can quantum mechanical calculations guide molecular design to enhance hyperpolarizability for photonic applications?

Answer:

  • Parameter Optimization : Use DFT to calculate β values for derivatives with varied electron-donor (e.g., -NMe2) and acceptor groups. Target BLA values near −0.05 Å, which maximize β in charge-separated structures .
  • Solvent Effects : Simulate solvent fields (PCM model) to predict β trends in polar vs. nonpolar media.
  • Validation : Cross-reference computed β with EFISH/HRS experimental data to refine computational models .

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